

comparing properties of peptides with different halogenated phenylalanines

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Compound of Interest

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A Comparative Guide to Peptides Containing Halogenated Phenylalanines

For Researchers, Scientists, and Drug Development Professionals

The incorporation of halogenated phenylalanine derivatives into peptides is a powerful strategy for modulating their physicochemical and biological properties. This guide provides a comparative overview of peptides containing para-substituted fluorinated, chlorinated, brominated, and iodinated phenylalanine residues. The data presented is compiled from various sources and aims to provide a comprehensive resource for the rational design of peptide-based therapeutics.

Physicochemical Properties

The introduction of a halogen atom at the para position of the phenylalanine side chain significantly influences the amino acid's acidity (pKa) and lipophilicity (logP). These changes, in turn, can impact a peptide's solubility, membrane permeability, and interaction with its biological target.

Property	Phenylalanine (Phe)	p-Fluoro-Phe (p-F-Phe)	p-Chloro-Phe (p-Cl-Phe)	p-Bromo-Phe (p-Br-Phe)	p-Iodo-Phe (p-I-Phe)
pKa (α -COOH)	~1.83 - 2.20	Data not available	Data not available	Data not available	Data not available
pKa (α -NH ₃ ⁺)	~9.13 - 9.24	Data not available	Data not available	Data not available	Data not available
logP (Calculated)	-1.38[1]	-1.9[2]	-0.5[3]	-0.4[4]	Data not available
XLogP3 (Calculated)	-1.5[1]	Not available	-0.5[3]	-0.4[4]	Not available

Note: Experimental pKa values for the complete series of para-halogenated phenylalanines are not readily available in the literature. The logP values are calculated estimates and can vary depending on the algorithm used.

Metabolic Stability

Halogenation can enhance the metabolic stability of peptides by sterically hindering the approach of proteases or by altering the electronic properties of the peptide backbone. The degree of stabilization often depends on the specific halogen and the peptide sequence.

Peptide Context	Modification	Half-life (t _{1/2})	Matrix	Reference
Substance P Analog	H-Phe-Phe-NH ₂	Moderate	Human Liver Microsomes	[5]
Substance P Analog	Modified C-terminus	Improved	Human Liver Microsomes	[5]
Generic Peptide	L-amino acid	Variable	Plasma	[6]
Generic Peptide	D-amino acid	Increased	Plasma	[6]

Note: Direct comparative studies of a single peptide sequence with all four para-halogenated phenylalanines are limited. The data above illustrates the general principle that modifications, including those that could be mimicked by halogenation, can improve metabolic stability. The stability of a peptide is highly sequence and context-dependent.

Biological Activity: Receptor Binding Affinity

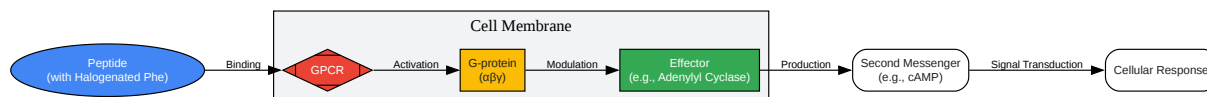
The size, electronegativity, and lipophilicity of the halogen atom can influence the binding affinity of a peptide to its receptor. This can lead to changes in potency and selectivity.

Peptide/Analog	Receptor	Binding Affinity (Ki or IC50)	Reference
Endomorphin-2 Analogues	μ -opioid	Aromaticity at Phe3/4 is key	[7]
Cyclic Opioid Analog	μ - and δ -opioid	Conformational restriction enhances μ -selectivity	[8]
26RFa(20–26) Analogues	QRFP	Phe24 and Phe26 are critical for activation	[9]
3,5-diiodo-L-tyrosine	AMPA/kainate	IC50 = 104.6 μ M	[10]
3,5-dibromo-L-tyrosine	AMPA/kainate	IC50 = 127.5 μ M	[10]

Note: The table provides examples of how modifications to the phenylalanine residue impact receptor binding in different peptide systems. A direct comparison of Ki or IC50 values for a single peptide scaffold with systematic halogen substitution is not available in the cited literature.

Signaling Pathway

Peptides containing halogenated phenylalanines can modulate a variety of signaling pathways by altering the peptide's interaction with its cognate receptor, often a G-protein coupled receptor (GPCR). The enhanced stability and altered binding affinity can lead to prolonged or modified downstream signaling cascades.



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Conceptual diagram of a G-protein coupled receptor signaling pathway.

Experimental Protocols

Determination of pKa by Titration

This method is used to determine the acid dissociation constants (pKa) of the ionizable groups in an amino acid.

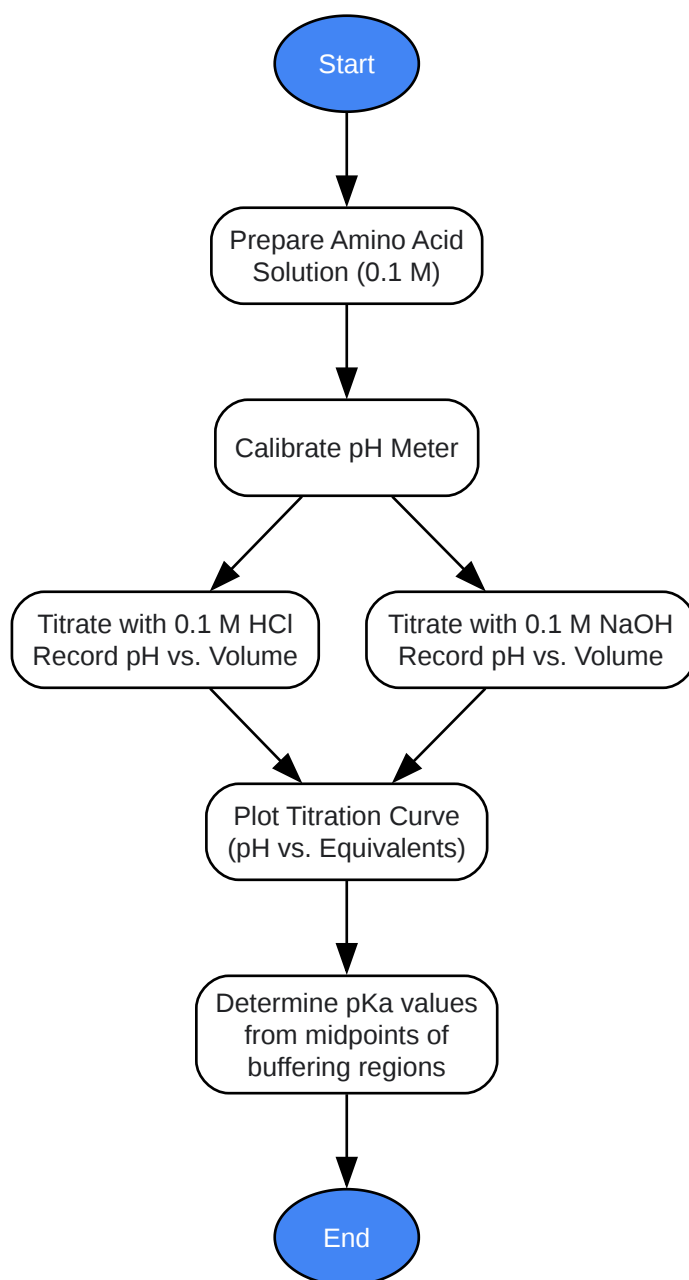
Materials:

- 0.1 M solution of the halogenated phenylalanine
- 0.1 M HCl
- 0.1 M NaOH
- pH meter and electrode
- Stir plate and stir bar
- Burettes
- Beakers

Procedure:

- Calibrate the pH meter using standard buffer solutions.

- Place a known volume (e.g., 20 mL) of the 0.1 M amino acid solution in a beaker with a stir bar.
- Record the initial pH of the solution.
- Titrate the solution with 0.1 M HCl, adding small increments (e.g., 0.5 mL) and recording the pH after each addition until the pH drops to ~1.5.
- In a separate beaker, titrate a fresh 20 mL aliquot of the amino acid solution with 0.1 M NaOH, again recording the pH in small increments until the pH rises to ~12.5.
- Plot the pH versus the equivalents of acid and base added.
- The pKa values are the pH at the midpoints of the buffering regions (the flattest parts of the curve).



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Workflow for pKa determination by titration.

In Vitro Metabolic Stability Assay Using Liver Microsomes

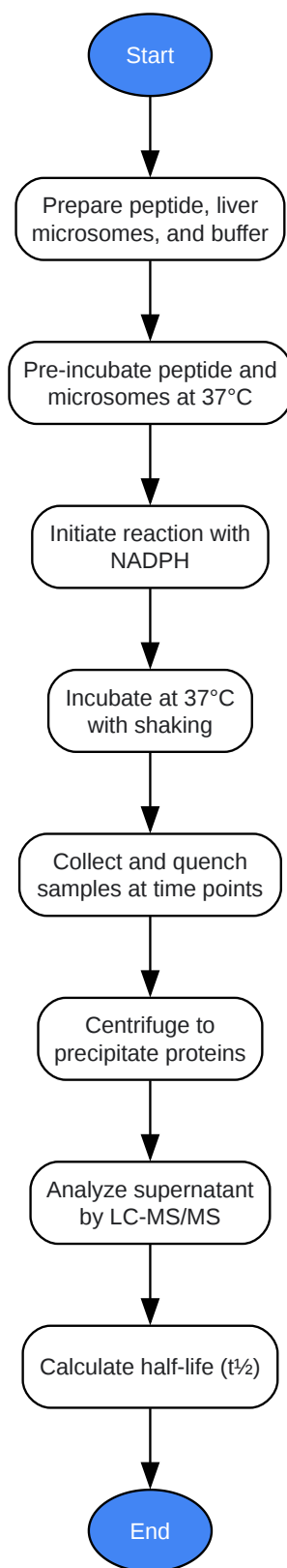
This assay assesses the susceptibility of a peptide to metabolism by cytochrome P450 enzymes present in liver microsomes.

Materials:

- Peptide stock solution
- Pooled human liver microsomes (HLM)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- NADPH regenerating system
- Quenching solution (e.g., acetonitrile with an internal standard)
- Incubator/shaking water bath (37°C)
- LC-MS/MS system

Procedure:

- Prepare the peptide solution in phosphate buffer at the desired concentration.
- In a microcentrifuge tube, combine the peptide solution and HLM in buffer. Pre-incubate at 37°C for a few minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the mixture at 37°C with shaking.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
- Centrifuge the samples to pellet the precipitated proteins.
- Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent peptide.
- Calculate the half-life ($t_{1/2}$) of the peptide by plotting the natural logarithm of the percentage of remaining peptide against time.



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Workflow for in vitro metabolic stability assay.

Competitive Receptor Binding Assay

This assay is used to determine the binding affinity (K_i or IC_{50}) of a peptide to its receptor by measuring its ability to compete with a known radiolabeled or fluorescently labeled ligand.

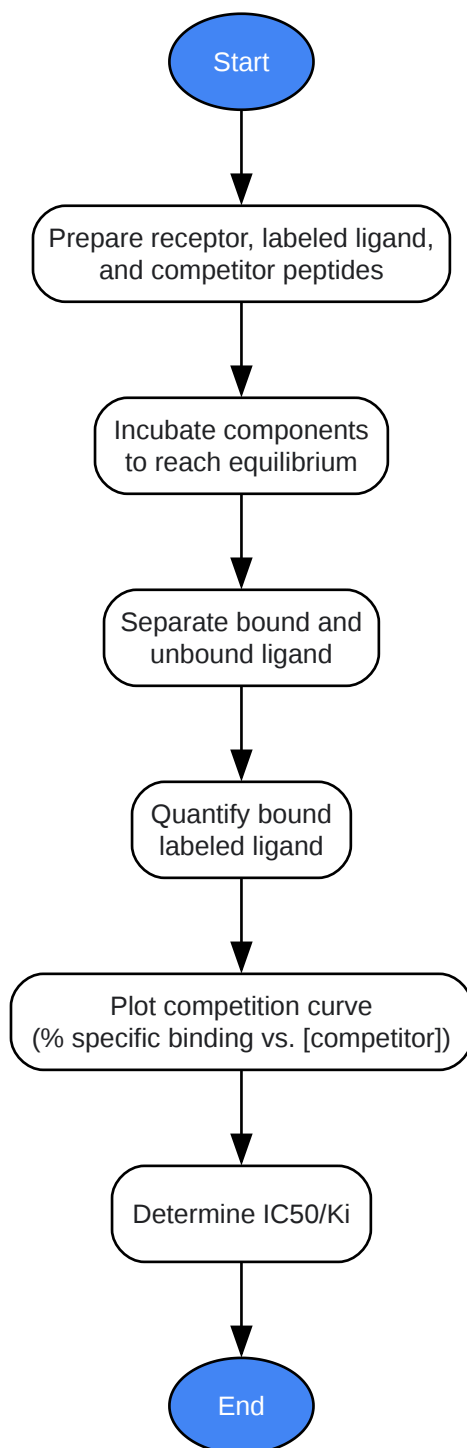
Materials:

- Cell membranes or purified receptor
- Radiolabeled or fluorescently labeled ligand with known affinity
- Unlabeled competitor peptides (halogenated series) at various concentrations
- Assay buffer
- Filtration apparatus or scintillation counter/fluorescence plate reader
- 96-well plates

Procedure:

- In a 96-well plate, add a fixed concentration of the labeled ligand and varying concentrations of the unlabeled competitor peptide to the receptor preparation in the assay buffer.
- Include control wells for total binding (labeled ligand + receptor, no competitor) and non-specific binding (labeled ligand + receptor + a high concentration of unlabeled ligand).
- Incubate the plate to allow the binding to reach equilibrium.
- Separate the bound from the unbound ligand. For membrane preparations, this is typically done by rapid filtration through a filter mat, which is then washed to remove unbound ligand. For soluble receptors, techniques like scintillation proximity assay (SPA) may be used.
- Quantify the amount of bound labeled ligand.
- Calculate the percentage of specific binding at each concentration of the competitor peptide.
- Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain a competition curve.

- Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand). The K_i value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.



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Workflow for a competitive receptor binding assay.

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